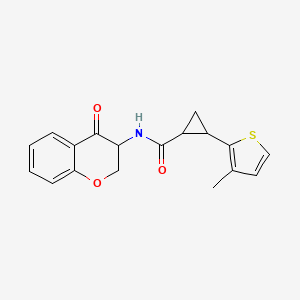![molecular formula C12H19BrN4O2S B7060151 N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7060151.png)
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide is a complex organic compound that features a piperidine ring substituted with a bromopyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine and bromopyrimidine intermediates. The piperidine ring can be synthesized through cyclization reactions, while the bromopyrimidine moiety is introduced via halogenation reactions. The final coupling step involves the reaction of these intermediates under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the bromopyrimidine moiety can be substituted with other nucleophiles to create a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of derivatives with different functional groups, enhancing the compound’s versatility in various applications.
Scientific Research Applications
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its pharmacological properties, including potential anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can trigger various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds with similar piperidine structures, such as piperine and evodiamine, which exhibit a range of biological activities.
Bromopyrimidine Compounds: Other bromopyrimidine derivatives that are used in medicinal chemistry for their pharmacological properties.
Uniqueness
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide is unique due to its specific combination of a piperidine ring and a bromopyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[[1-(5-bromopyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN4O2S/c1-16(20(2,18)19)7-10-4-3-5-17(8-10)12-11(13)6-14-9-15-12/h6,9-10H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHJNOQUWCSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN(C1)C2=NC=NC=C2Br)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(4,6-Dimethoxypyrimidin-2-yl)pyrrolidin-2-yl]-4-methylcyclohexan-1-ol](/img/structure/B7060080.png)
![Methyl 2-(5-azaspiro[3.4]octan-5-yl)pyrimidine-5-carboxylate](/img/structure/B7060083.png)
![2-(4-bromopyrazol-1-yl)-N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)acetamide](/img/structure/B7060091.png)
![3-(N-[2-(cyclobutylmethylamino)-2-oxoethyl]-3-methylanilino)propanamide](/img/structure/B7060095.png)

![1-(4-methylphenyl)sulfonyl-N-[(5-methylpyridin-2-yl)methyl]piperidin-4-amine](/img/structure/B7060106.png)
![2-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-6-methylpyridine-4-carbonitrile](/img/structure/B7060112.png)
![N-[(3-methylfuran-2-yl)methyl]-1-(4-methylphenyl)sulfonylpiperidin-4-amine](/img/structure/B7060117.png)
![[4-(2-Hydroxybutyl)piperazin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7060121.png)
![5-[4-(4-Fluoro-3-methoxyphenyl)piperazin-1-yl]-3-methyl-1,2-thiazole-4-carbonitrile](/img/structure/B7060128.png)
![methyl 6-[(2R)-2-ethoxycarbonylpyrrolidin-1-yl]-4-(trifluoromethyl)pyridine-3-carboxylate](/img/structure/B7060138.png)
![4-[3-[5-(furan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]quinoxalin-2-yl]morpholine](/img/structure/B7060144.png)
![N-[[1-(2,6-dimethylpyrimidin-4-yl)piperidin-3-yl]methyl]-N-methylmethanesulfonamide](/img/structure/B7060159.png)
![2-[Cyclopropylmethyl-[2-(dimethylamino)pyrimidin-4-yl]amino]ethanol](/img/structure/B7060162.png)
